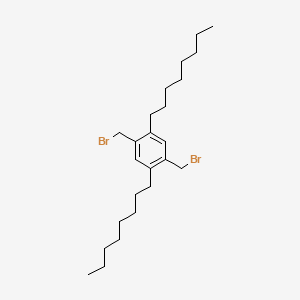

2,5-Bis(bromomethyl)-1,4-dioctylbenzene

Descripción

Propiedades

IUPAC Name |

1,4-bis(bromomethyl)-2,5-dioctylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40Br2/c1-3-5-7-9-11-13-15-21-17-24(20-26)22(18-23(21)19-25)16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITVDJKNJCFNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1CBr)CCCCCCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595297 | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dioctylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-21-5 | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dioctylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-amino)-1-((2-hydroxyphenyl)(thiophen-2-yl)methyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2,5 Bis Bromomethyl 1,4 Dioctylbenzene

Nucleophilic Substitution Reactions at Bromomethyl Centers

The benzylic bromine atoms in 2,5-bis(bromomethyl)-1,4-dioctylbenzene are excellent leaving groups, making the methylene (B1212753) carbons highly susceptible to nucleophilic attack. This reactivity is central to many of its applications, especially in polymerization reactions.

The reaction of this compound with alcohols or phenols in the presence of a base is a common method to introduce ether linkages. This type of nucleophilic substitution is fundamental to the Gilch polymerization, which is widely used to synthesize poly(p-phenylene vinylene) (PPV) and its derivatives. In a typical Gilch polymerization, a strong base, such as potassium tert-butoxide, is used to deprotonate the acidic benzylic protons, leading to a quinoidal intermediate that polymerizes. wikipedia.org While this is a polymerization, the underlying principle involves the potential for ether formation as a side reaction or a planned modification.

For discrete ether synthesis, the compound can be reacted with alkoxides or with alcohols in the presence of a non-nucleophilic base. This Williamson ether synthesis-type reaction would proceed via an SN2 mechanism. For example, reacting this compound with two equivalents of a sodium alkoxide (NaOR) would yield a diether derivative.

Table 1: Hypothetical Etherification Reaction

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

|---|---|---|---|

| This compound | Sodium methoxide | Methanol | 2,5-Bis(methoxymethyl)-1,4-dioctylbenzene |

These reactions are crucial for tuning the solubility and electronic properties of the resulting molecules or polymers. The long dioctyl chains on the benzene (B151609) ring ensure good solubility of both the starting material and the products in common organic solvents. libretexts.orgwiley-vch.de

Similar to ether formation, the bromomethyl groups readily react with primary and secondary amines to form the corresponding nitrogen-containing derivatives. These reactions are also typically performed in the presence of a base to neutralize the hydrobromic acid byproduct. The resulting amines can be important for their electronic properties, their ability to coordinate with metals, or for further functionalization.

The synthesis of nitrogen-containing heterocyclic compounds and polymers often utilizes this reactivity. For example, the reaction with primary amines can lead to the formation of secondary amines, which can be key components in materials for organic electronics. Palladium-catalyzed C-N cross-coupling reactions, although typically involving aryl halides, share the goal of forming carbon-nitrogen bonds, and the principles can be adapted for the synthesis of complex amine-containing structures from benzylic halides.

Table 2: Representative Amination Reactions

| Reactant 1 | Amine Nucleophile | Base/Solvent | Product |

|---|---|---|---|

| This compound | Diethylamine | Triethylamine / THF | 2,5-Bis[(diethylamino)methyl]-1,4-dioctylbenzene |

Cross-Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are extensively used to synthesize conjugated polymers and complex organic molecules from monomers like this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. While this compound has benzylic halides, derivatives of it, such as a di-iodinated version, can be used in Suzuki polymerization to create conjugated polymers. beilstein-journals.org For instance, the Suzuki polycondensation of a diboronic ester monomer with a dihaloarene monomer is a common strategy for synthesizing poly(p-phenylene)s and other conjugated polymers. nih.govbeilstein-journals.org The reaction is known for its tolerance of a wide range of functional groups and relatively mild reaction conditions. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. It is a versatile method for creating C-C bonds and has been used to synthesize conjugated polymers from dihalide and ditin monomers. uni.lumasterorganicchemistry.com The reaction generally shows excellent compatibility with various functional groups and often gives high yields. wiley-vch.de For example, a Stille polycondensation could be envisioned between a distannyl monomer and a dihalo-derivative of 1,4-dioctylbenzene (B89298) to produce a well-defined conjugated polymer.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a primary method for synthesizing arylalkynes and conjugated enynes. To utilize this compound in a Sonogashira reaction for extending conjugation, it would typically first be converted to a dihalide (e.g., diiodide or dibromide on the aromatic ring) and then reacted with a terminal bis-alkyne. This approach is fundamental in creating polymers with alternating phenylene and acetylene (B1199291) units.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Reactants | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Halide + Organoboron | Pd catalyst, Base | C(sp2)-C(sp2) |

| Stille | Aryl/Vinyl Halide + Organostannane | Pd catalyst | C(sp2)-C(sp2) |

Direct arylation polymerization (DAP) has emerged as a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the monomers with organometallic reagents. DAP involves the formation of a C-C bond between a C-H bond of one aromatic compound and a C-X (halide) bond of another. This method has been successfully used to synthesize donor-acceptor type copolymers. sigmaaldrich.com In the context of this compound, a dihalo-substituted version could be directly coupled with a heteroaromatic compound that has available C-H bonds, under palladium catalysis, to yield a conjugated polymer. This approach simplifies the synthesis by reducing the number of steps required to prepare the monomers. sigmaaldrich.com

Electrophilic Aromatic Substitution for Further Functionalization

Further functionalization of the this compound molecule can be envisioned through electrophilic aromatic substitution on the benzene ring. The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. msu.edu

The 1,4-dioctyl groups are alkyl substituents, which are known to be activating and ortho-, para-directing. libretexts.org This means they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves. In this molecule, the para positions are already occupied.

Conversely, the 2,5-bis(bromomethyl) groups are deactivating due to the electron-withdrawing inductive effect of the bromine atoms. Halomethyl groups are generally considered deactivating and meta-directing. libretexts.org

The positions available for substitution on the central benzene ring are at C3 and C6. These positions are ortho to the activating octyl groups and meta to the deactivating bromomethyl groups. Therefore, the activating effect of the octyl groups and the meta-directing effect of the bromomethyl groups would both favor substitution at the C3 and C6 positions.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br or Cl) using a Lewis acid catalyst like FeBr3 or AlCl3. masterorganicchemistry.comlibretexts.org

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. beilstein-journals.orgchemguide.co.uk This reaction generally requires an activated ring, and the presence of the deactivating bromomethyl groups might hinder this reaction.

Given the combined electronic effects, electrophilic substitution on this compound would be expected to be slower than on 1,4-dioctylbenzene itself but would likely proceed at the vacant 3 and 6 positions.

Radical Reactions Involving Bromomethyl Groups

The chemical reactivity of the bromomethyl groups in this compound is centrally important to its application in polymer chemistry. These groups serve as effective precursors for the generation of benzylic radicals, which can initiate radical polymerization reactions. Due to the presence of two such groups, this molecule is a difunctional initiator, enabling the synthesis of polymers with specific architectures, such as triblock copolymers. The primary and most well-documented type of radical reaction for analogous compounds is Atom Transfer Radical Polymerization (ATRP).

ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). cmu.educmu.edu The process relies on the reversible transfer of a halogen atom (in this case, bromine) between a dormant polymer chain and a transition-metal catalyst.

The general mechanism for the initiation of ATRP using this compound involves the abstraction of the bromine atoms by a lower oxidation state transition metal complex, typically a copper(I) species complexed with a ligand (e.g., 2,2'-bipyridine). This abstraction generates a benzylic radical at one of the methyl positions and the corresponding higher oxidation state metal complex (e.g., Cu(II)Br₂/ligand). This radical then initiates polymerization by adding to a monomer molecule. The process is controlled because the generated radical can be reversibly deactivated by reacting with the higher oxidation state metal complex, reforming the dormant species.

While specific research detailing the use of this compound as an ATRP initiator is not widely documented in peer-reviewed literature, its reactivity can be inferred from studies on similar multifunctional bromomethylated aromatic compounds. For instance, multifunctional initiators like hexakis(bromomethyl)benzene (B1581562) have been used to synthesize star polymers via ATRP. cmu.edu

The polymerization of styrene (B11656) using a multifunctional initiator in the presence of a copper(I) bromide/2,2'-bipyridyl catalyst system is a well-established process. cmu.edu The reaction conditions and outcomes for a similar system are presented in the table below to illustrate the expected results for a polymerization initiated by this compound. The difunctional nature of this compound would be expected to produce linear triblock copolymers (e.g., polystyrene-poly(2,5-dioctylbenzene)-polystyrene) rather than the star polymers formed from hexa- or octafunctional initiators.

Table 1: Representative Data for Atom Transfer Radical Polymerization of Styrene using a Multifunctional Bromomethyl Initiator This table presents data from the bulk ATRP of styrene using an octafunctional calixarene-based initiator to illustrate typical results. The molar mass of each arm was targeted. Similar control over molecular weight and polydispersity is expected when using this compound as a difunctional initiator.

| Entry | [Monomer]/[Initiator] Ratio | Time (h) | Conversion (%) | Mₙ (g/mol) (Theoretical) | Mₙ (g/mol) (Experimental) | Polydispersity (Mₙ/Mₙ) |

|---|---|---|---|---|---|---|

| 1 | 935 | 1.5 | 12 | 11,200 | 10,800 | 1.12 |

| 2 | 935 | 3 | 18 | 16,800 | 15,600 | 1.15 |

| 3 | 1870 | 3 | 10 | 19,500 | 18,300 | 1.13 |

| 4 | 1870 | 6 | 15 | 29,200 | 27,100 | 1.17 |

Data adapted from a study on an octafunctional initiator for illustrative purposes. cmu.edu

The long dioctyl chains on the benzene ring of this compound enhance its solubility in common organic solvents and monomers like styrene, which is an advantage over unsubstituted initiators such as hexakis(bromomethyl)benzene that have poor solubility. cmu.edu This improved solubility facilitates homogeneous polymerization conditions.

The difunctionality of this compound is particularly useful for the synthesis of ABA triblock copolymers. mdpi.com In such a synthesis, the "B" block would be the central 1,4-dioctylbenzene unit, and the "A" blocks would be the polymer chains growing from the two bromomethyl initiation sites. This allows for the creation of well-defined block copolymers where a central soluble, flexible, or rigid unit is flanked by two polymer chains with different properties. tennessee.edumdpi.comresearchgate.net

Applications As a Monomer in Polymer Science and Macromolecular Engineering

Precursor for Poly(p-phenylenevinylene) (PPV) and its Derivatives

2,5-Bis(bromomethyl)-1,4-dioctylbenzene is a key starting material for synthesizing derivatives of Poly(p-phenylenevinylene) (PPV), a class of polymers renowned for their electroluminescent and photovoltaic properties. The dioctyl-substituted benzene (B151609) core is directly incorporated into the polymer backbone, defining the electronic and physical characteristics of the final material.

Several synthetic strategies can be employed to polymerize this compound into PPV-type architectures.

Gilch Polymerization: This is one of the most common methods for synthesizing PPV derivatives from bis(halomethyl)benzene monomers. researchgate.net The reaction involves treating this compound with a strong base, such as potassium tert-butoxide, in an organic solvent. researchgate.net The base promotes an elimination reaction, forming a reactive p-quinodimethane intermediate that rapidly polymerizes. Research comparing different halogenated monomers has shown that bis(bromomethyl) variants, like the subject compound, provide substantially higher yields of the polymer with more consistent molecular weights and narrower polydispersity compared to their bis(chloromethyl) counterparts. electronicsandbooks.com This makes this compound a preferred monomer for achieving high-quality materials via the Gilch route.

Wessling Polymerization: The Wessling route involves a two-step process starting with the conversion of the bis(bromomethyl) groups into water-soluble sulfonium (B1226848) salt precursors. kpi.ua This is typically achieved by reacting the monomer with a cyclic sulfide (B99878) like tetrahydrothiophene. researchgate.net The resulting polyelectrolyte precursor is soluble and can be processed into films or fibers. A subsequent thermal elimination step converts the precursor polymer into the final, insoluble conjugated PPV structure. kpi.uaresearchgate.net This method offers excellent control over the final film morphology.

Horner-Wittig (or Horner-Wadsworth-Emmons) Reaction: This pathway offers a more controlled, step-growth approach to PPV synthesis. nih.gov It first requires the conversion of the bromomethyl groups of this compound into phosphonate (B1237965) esters via the Michaelis-Arbuzov reaction. The resulting bis(phosphonate ester) monomer is then reacted with a dialdehyde (B1249045), such as terephthaldehyde, in the presence of a base. This condensation polymerization forms the vinylene linkages with high stereochemical control, leading to well-defined polymer structures.

The two octyl (C₈H₁₇) chains attached to the benzene ring are not merely passive substituents; they are critical for the practical application of the resulting polymers.

Enhanced Solubility and Processability: Unsubstituted PPV is notoriously insoluble and infusible, which severely limits its processability. The long, flexible dioctyl side chains disrupt the close packing of the rigid polymer backbones, significantly increasing their solubility in common organic solvents. researchgate.net This enhanced solubility is essential for solution-based processing techniques like spin-coating, which is used to fabricate the uniform thin films required for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Achieving control over the molecular weight (the average size of the polymer chains) and polydispersity (the distribution of chain sizes) is crucial for obtaining reproducible material properties and device performance. When using this compound as a monomer, several factors can be tuned:

Monomer Choice: As previously noted, the use of the bis(bromomethyl) monomer itself, rather than the less reactive bis(chloromethyl) analogue, leads to polymers with higher molecular weights and narrower polydispersity indices (PDIs). electronicsandbooks.com

Reaction Conditions: In the Gilch polymerization, the choice of solvent and reaction temperature has a profound impact on the molecular weight of the resulting polymer. Studies on similar monomers have demonstrated that these parameters can be adjusted to target either low or high molecular weight polymers with varying yields. researchgate.netrsc.org

Table 1: Effect of Reaction Conditions on MEH-PPV Synthesis via Gilch Polymerization Data adapted from studies on analogous PPV derivatives.

| Target Molecular Weight | Solvent | Temperature (°C) | Yield (%) | Resulting Mₙ ( kg/mol ) |

|---|---|---|---|---|

| Low | n-Pentane | 25 | 97% | 32 |

| High | Toluene | 55 | 65% | 397 |

Source: rsc.org

Use of Control Agents: For certain polymerization routes, the molecular weight can be modulated by introducing a chain transfer agent or an inhibitor. For instance, agents like CBr₄ have been used to control the molecular weight of PPVs synthesized via precursor routes, allowing for the production of materials with defined chain lengths ranging from a few to tens of thousands of g/mol . researchgate.net

Role in Conjugated Polymer Synthesis via Various Mechanisms

Beyond PPV synthesis, the reactive bromomethyl groups enable the use of this compound in other advanced polymerization techniques.

The chemical structure of this compound makes it an excellent bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.

The C-Br bonds in the benzylic positions are ideal initiating sites for ATRP. In the presence of a transition metal catalyst (typically copper-based), each of the two bromomethyl groups can initiate the growth of a polymer chain. This allows the 1,4-dioctylbenzene (B89298) unit to act as a central core from which two polymer arms can be grown. This is particularly useful for synthesizing:

ABA Triblock Copolymers: Where the central dioctylbenzene unit (B) is flanked by two identical polymer chains (A).

Chain-end Functionalized Polymers: Where the dioctylbenzene moiety can be used to introduce specific optical or electronic properties into the center of a polymer.

The efficiency of initiation is high due to the stability of the benzyl (B1604629) radical formed during the activation step. cmu.edu

Table 2: Examples of Common ATRP Initiator Types

| Initiator Type | Example |

|---|---|

| α-Halide Ester | Ethyl 2-bromoisobutyrate (EBiB) |

| Benzyl Halide | 1-Phenylethyl bromide (1-PEBr) |

| Sulfonyl Halide | Tosyl chloride (TsCl) |

Source: cmu.edu

Oxidative polymerization is a common method for synthesizing conjugated polymers by coupling aromatic monomers, often using a catalyst like iron(III) chloride (FeCl₃). This method typically requires monomers with available C-H bonds on the aromatic rings that are susceptible to oxidative coupling.

However, this compound is not a suitable monomer for direct polymerization via oxidative coupling. The intended reactivity of this molecule is centered on the two bromomethyl groups, which are designed for substitution or elimination reactions as seen in the Gilch, Wessling, and ATRP methods. The polymerization mechanisms that rely on these groups are fundamentally different from the C-C bond formation mechanism of oxidative polymerization. Therefore, this monomer does not play a significant role in oxidative polymerization approaches.

Electropolymerization of Bis(bromomethyl)benzene Derivatives

While this compound itself is not typically directly electropolymerized, it serves as a crucial precursor for synthesizing electroactive monomers. The process involves reacting the bis(bromomethyl)benzene derivative with electroactive moieties, such as carbazole (B46965), to create a larger, more complex monomer that can then undergo electropolymerization.

In a typical synthesis, a bis(bromomethyl)benzene compound reacts with carbazole under basic conditions to form a new monomer, such as 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB). mdpi.com This bCmB monomer, now containing electropolymerizable carbazole units, can be dissolved in an electrolyte solution and deposited as a thin polymer film onto a conductive electrode, like indium tin oxide (ITO) glass, through cyclic voltammetry. researchgate.netnih.gov During this process, an applied voltage causes the monomer to oxidize, forming radical cations that couple to create polymer chains adhering to the electrode surface. mdpi.com

The resulting polymer films, such as poly(1,4-bis((9H-carbazol-9-yl)methyl)benzene) (PbCmB), exhibit electrochromic properties, meaning they can reversibly change color and optical transmittance in response to an applied electrical potential. nih.gov For example, PbCmB films can switch between a transparent or light gray neutral state and various colored oxidized states (e.g., dark gray, dark khaki). nih.gov By copolymerizing these monomers with others like 3,4-ethylenedioxythiophene (B145204) (EDOT), the performance of these materials can be finely tuned for applications in high-contrast electrochromic devices (ECDs). mdpi.comnih.gov The dioctylbenzene core of the original monomer provides enhanced solubility for the resulting polymers, which is a critical factor for processing.

Spontaneous Polymerization with Ethynylpyridines for Conjugated Polyelectrolytes

This compound is an ideal candidate for initiating the spontaneous polymerization of monomers like 2-ethynylpyridine (B158538) to form conjugated polyelectrolytes. researchgate.netresearchgate.net This catalyst-free reaction proceeds via a quaternization mechanism. researchgate.net

The process begins when the nitrogen atom of the 2-ethynylpyridine monomer performs a nucleophilic attack on one of the electrophilic benzylic carbons of this compound. This forms a quaternary pyridinium (B92312) salt. The quaternization activates the adjacent ethynyl (B1212043) group, initiating a chain-growth polymerization that results in a polyacetylene backbone. acs.orgdtic.mil Because the initiator molecule is bifunctional, this process can occur at both ends, leading to the formation of a high molecular weight polymer.

The resulting structures are ionic polyacetylenes, which belong to the class of π-conjugated polyelectrolytes. researchgate.net These polymers possess a delocalized π-electron system along their backbone, conferring interesting optical and electronic properties, while the ionic pyridinium groups in the side chains render them soluble in polar solvents. researchgate.net The properties of these polyelectrolytes, such as their band gap and photoluminescence, can be investigated using UV-visible spectroscopy and cyclic voltammetry. tandfonline.comnih.gov For instance, an ionic polyacetylene formed from 2-ethynylpyridine and 1,6-dibromohexane (B150918) showed a band gap of 2.44 eV and stable redox behavior. researchgate.net

Development of Branched and Hairy-Rod Copolymers

The defined structure of this compound, with two distinct initiation sites, allows for the synthesis of well-defined branched polymers. Specifically, it can form the central core of "hairy-rod" copolymers, where flexible polymer chains (the "hair") are grown from a rigid backbone segment (the "rod"). The 1,4-dioctyl-substituted benzene ring acts as the rigid rod component.

Synthesis of Macromonomers with Polystyrene Grafts

Macromonomers with polystyrene grafts can be synthesized from this compound using controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu In this approach, the monomer acts as a difunctional initiator.

The carbon-bromine bonds of the bromomethyl groups are effective initiation sites for ATRP in the presence of a suitable catalyst system, typically a copper(I) halide complexed with a nitrogen-based ligand (e.g., CuBr/PMDETA). cmu.educmu.edu When styrene (B11656) is introduced, polymerization initiates from both bromomethyl sites, leading to the growth of two polystyrene chains from the central benzene ring. This creates a structure with a central aromatic core and two polystyrene arms. The length of these arms can be precisely controlled by the ratio of monomer to initiator. cmu.edu The resulting molecule is considered a macromonomer, as the central phenyl ring could potentially be further functionalized or incorporated into another polymer structure.

| Parameter | Description | Control Method |

| Graft Density | The number of polymer chains attached to the backbone. | For this monomer, the graft density is fixed at two chains per molecule. |

| Graft Length | The molecular weight of the individual polystyrene chains. | Controlled by the ratio of styrene monomer to the difunctional initiator. cmu.edu |

| Polydispersity | The distribution of molecular mass in the polymer arms. | ATRP yields polymers with low polydispersity (Mw/Mn < 1.5). cmu.edu |

Impact of Branching on Polymer Solution Behavior and Film Formation

The introduction of branching, such as the polystyrene grafts grown from the this compound core, has a profound impact on polymer properties in both solution and the solid state.

In solution, long-chain branching influences viscosity. Branched polymers tend to have more compact structures than their linear counterparts of the same molecular weight, which can lead to lower solution viscosity. In the melt state, branching increases molecular weight entanglement at low shear rates but facilitates easier disentanglement under high shear forces. redalyc.org

In the solid state, branching disrupts the ability of polymer chains to pack in an orderly, crystalline fashion. youtube.com This leads to several key effects:

Altered Thermal Properties: The disruption of crystalline domains typically leads to a lower melting temperature. youtube.com

Modified Mechanical Properties: While reduced crystallinity can decrease tensile strength, it often improves toughness and impact resistance. youtube.com In thin films, increasing the length of side chains has been shown to improve stretchability. acs.org

Film Morphology and Optical Properties: The presence and nature of branching affect how polymer chains organize, influencing the morphology of cast films. This can impact optical properties; for instance, long-chain branching in polyethylene (B3416737) has been observed to significantly decrease haze, resulting in clearer films. redalyc.orgscielo.brresearchgate.net

Hyper-Crosslinked Polymer Networks from this compound

Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by a rigid, three-dimensional network and exceptionally high surface areas. nih.gov this compound is an excellent monomer for creating HCPs through Friedel-Crafts alkylation. researchgate.netsci-hub.se

The synthesis involves reacting the monomer in the presence of a Friedel-Crafts catalyst (e.g., FeCl₃ or AlCl₃). The highly reactive bromomethyl groups act as electrophiles that alkylate the aromatic rings of neighboring monomers. This process, often a self-condensation, links the rigid aromatic cores together with short, methylene (B1212753) bridges, creating a permanent, porous network. sci-hub.se This reaction is typically carried out in a solvent that swells the initial polymer chains, ensuring the network becomes "locked" in an expanded state, which is the origin of the high free volume and porosity. strath.ac.uk

The resulting HCPs are amorphous, insoluble materials with key characteristics:

High BET Surface Area: HCPs routinely exhibit surface areas from 600 to over 1500 m²/g. sci-hub.seacs.org

Microporosity: The structure is dominated by micropores, which arise from the inefficient packing of the crosslinked chains.

High Thermal Stability: The rigid, interconnected aromatic network provides excellent thermal resistance.

Chemical Versatility: The long octyl side chains on the monomer improve its solubility in the reaction solvent, facilitating the synthesis, and become an integral part of the final network, modifying its surface properties.

These properties make HCPs derived from this monomer promising for applications in gas storage, carbon capture, and separation processes. nih.govacs.org

| Property | Typical Value for HCPs | Origin |

| BET Surface Area | 600 - 2000 m²/g sci-hub.se | Rigid, expanded network from hyper-crosslinking. |

| Pore Type | Primarily Microporous | Inefficient packing of crosslinked aromatic units. |

| Thermal Stability | High | Interconnected aromatic backbone. |

| Solubility | Insoluble | Covalently crosslinked 3D network. |

Monomer in the Synthesis of Fullerene Bisadduct Acceptors

In the field of organic photovoltaics (OPVs), this compound serves as a critical building block for creating specialized fullerene derivatives known as bisadducts. These materials are used as electron acceptors in the active layer of organic solar cells. rsc.orgdntb.gov.ua

A key goal in OPV research is to increase the open-circuit voltage (V_oc) of the device, which is directly related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor. rsc.org Attaching two addends to the fullerene cage (creating a bisadduct) is an effective strategy to raise its LUMO energy level compared to the more common monoadducts like PCBM. ucla.edu

The synthesis of a specific, single-isomer bisadduct is crucial for optimal device performance. cnr.it This is often achieved using a "tether-directed" functionalization, where a molecule like this compound acts as a covalent tether. mdpi.comresearchgate.net In this reaction, the two bromomethyl groups react with the fullerene cage (e.g., C₆₀ or C₇₀) in a single molecule, forcing the addition to occur with a specific spatial relationship. The rigid nature of the benzene linker and the placement of the reactive groups help control the regioselectivity of the addition, yielding predominantly one isomer (e.g., the 1,4-bisadduct). ucla.edu

The long octyl chains imparted by the monomer are also highly advantageous, ensuring the resulting fullerene derivative has good solubility in the organic solvents used for processing the solar cell's active layer.

| Fullerene Derivative | Typical LUMO Level (eV) | Effect on V_oc |

| PC₆₁BM (Monoadduct) | -3.85 rsc.org | Baseline |

| Fullerene Bisadducts | -3.66 to -3.76 rsc.org | Increased V_oc |

Integration into Organic Electronic and Optoelectronic Materials

Utilization in Organic Photovoltaic (OPV) Devices

The development of efficient organic photovoltaic (OPV) devices relies heavily on the molecular design of donor and acceptor materials that form the photoactive layer. 2,5-Bis(bromomethyl)-1,4-dioctylbenzene is a key monomer used in synthesizing donor-acceptor (D-A) conjugated polymers, which are instrumental in improving the power conversion efficiency (PCE) of these devices. rsc.org

In the architecture of bulk heterojunction (BHJ) solar cells, an interpenetrating network of donor and acceptor materials is essential for efficient exciton (B1674681) dissociation and charge transport. semanticscholar.org this compound is frequently employed to synthesize the donor polymer component of this blend. The reactive bromomethyl groups allow it to be easily polymerized with various comonomers through reactions like the Gilch or Stille coupling, leading to the formation of poly(p-phenylene vinylene) (PPV) derivatives and other conjugated backbones.

Key Research Findings in OPV Donor Polymers

| Polymer Type | Polymerization Method | Key Feature | Impact on OPV Performance |

|---|---|---|---|

| PPV Derivatives | Gilch Polymerization | Introduction of dioctylbenzene units | Enhanced solubility and processability, enabling formation of uniform BHJ active layers. |

The performance of organic semiconductors is intrinsically linked to the extent of π-conjugation along the polymer backbone and the degree of intermolecular order (crystallinity). This compound acts as a foundational unit for engineering more complex, π-extended monomers. By reacting it with other aromatic or heteroaromatic units, researchers can construct larger, more rigid, and more planar monomeric structures before polymerization.

This "π-extension" strategy leads to polymers with several advantages for charge transport:

Reduced Bandgap: Extending the conjugation length typically narrows the polymer's bandgap, allowing it to absorb a broader range of the solar spectrum and thus generate more excitons.

Increased Charge Carrier Mobility: A more planar polymer backbone facilitates stronger intermolecular π-π stacking, creating more efficient pathways for charge carriers to move through the material. This enhanced mobility reduces the likelihood of charge recombination, a major loss mechanism in OPV devices.

Improved Film Morphology: The specific structure of the π-extended monomer can be designed to encourage favorable packing and the formation of crystalline domains within the active layer, which serve as percolation pathways for efficient charge extraction to the electrodes. mdpi.com

Studies on various D-A copolymers based on building blocks like benzodithiophene (BDT) demonstrate that strategic molecular design, including the use of solubilizing side chains derived from precursors like this compound, is crucial for achieving high-performing OPV devices. rsc.orgnih.gov

Components for Organic Light-Emitting Diodes (OLEDs)

While its primary application is in OPVs, the principles that make this compound a valuable precursor for solar cell materials also apply to its use in Organic Light-Emitting Diodes (OLEDs). In OLEDs, the critical process is radiative recombination of charge carriers within an emissive layer to produce light. The polymers synthesized from this monomer can be designed to function as the emissive layer or as charge-transporting layers within the OLED stack.

Development of Advanced Semiconductor Building Blocks

The versatility of this compound establishes it as a fundamental building block for a wide array of organic semiconductors. tcichemicals.com Its reactive bromomethyl groups can be converted into other functional groups, such as phosphonates via the Michaelis-Arbuzov reaction, or used in various coupling reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to create vinylene linkages. This chemical flexibility allows chemists to synthesize a diverse library of conjugated polymers and oligomers with tailored electronic properties. sigmaaldrich.com

These materials find applications beyond OPVs and OLEDs, including in Organic Field-Effect Transistors (OFETs), sensors, and printed electronic circuits. The ability to precisely control the chemical structure of the semiconductor by starting with a well-defined and highly functionalizable building block is a cornerstone of modern organic electronics research. tcichemicals.comsigmaaldrich.com

Material Design for Molecular Electronics

On a more fundamental level, molecules derived from this compound are subjects of study in the field of molecular electronics, which aims to use single molecules or small assemblies of molecules as electronic components. The core dioctylbenzene unit can be functionalized with specific end-groups (e.g., thiols) that can form stable electrical contacts with metal electrodes.

By synthesizing well-defined oligomers (short-chain polymers) using this building block, researchers can investigate how charge is transported through a molecule of a specific length and chemical structure. rsc.org These studies provide crucial insights into structure-property relationships at the nanoscale, which are essential for designing future molecular-scale wires, switches, and rectifiers. The dioctylbenzene unit provides a rigid, conjugated scaffold, while the end groups, derived from the initial bromomethyl functionality, provide the electronic coupling to the outside world.

Supramolecular Chemistry and Self Assembly Research

Building Block for Macrocyclic Structures and Cyclophanes

The precisely positioned reactive sites on the benzene (B151609) ring of 2,5-Bis(bromomethyl)-1,4-dioctylbenzene make it an ideal precursor for the synthesis of macrocyclic compounds, most notably cyclophanes. These molecules, which feature bridged aromatic rings, are of significant interest for their unique structural, electronic, and chiroptical properties.

A key application of this compound is in the synthesis of [2.2]paracyclophane-1,9-dienes substituted with n-octyl chains. rsc.orgrsc.orgresearchgate.net These cyclophanedienes are valuable monomers for the production of substituted poly(p-phenylenevinylene)s (PPVs) through ring-opening metathesis polymerization (ROMP), which are materials with important applications in organic electronics. rsc.orgresearchgate.net

The synthesis begins with the preparation of 1,4-bis(bromomethyl)-2,5-bis(octyl)benzene itself. This is achieved by reacting 1,4-dioctylbenzene (B89298) with paraformaldehyde and hydrogen bromide in acetic acid. rsc.orgresearchgate.net The resulting dioctylbenzene precursor is then used in a multi-step sequence to construct the cyclophane framework.

A common strategy involves the initial formation of a dithia[3.3]paracyclophane intermediate. rsc.orgrsc.orgresearchgate.net This is accomplished through a cyclization reaction between this compound and a dithiol, such as 1,4-benzenedimethanethiol, under high dilution conditions to favor intramolecular cyclization. rsc.orgresearchgate.net

The dithia[3.3]paracyclophane is then converted to the desired [2.2]paracyclophane-1,9-diene through a sequence of reactions, typically involving a Stevens rearrangement, followed by oxidation and a thermal syn-elimination of the resulting sulfoxides. rsc.org A more efficient method utilizes a benzyne-induced Stevens rearrangement, which has been shown to provide significantly higher yields of the target n-octyl substituted [2.2]paracyclophane-1,9-dienes. rsc.orgresearchgate.net

Table 1: Synthesis of n-Octyl Substituted [2.2]Paracyclophane-1,9-dienes

| Precursor | Intermediate | Final Product | Key Reaction Steps | Reference |

|---|---|---|---|---|

| This compound | Dithia[3.3]paracyclophane | n-Octyl substituted [2.2]paracyclophane-1,9-diene | 1. Cyclization with dithiol 2. Benzyne-induced Stevens Rearrangement | rsc.orgresearchgate.net |

The synthesis of macrocycles from precursors like this compound relies heavily on effective intramolecular cyclization strategies to form the desired ring structures while minimizing competing intermolecular polymerization. The reaction of the two bromomethyl groups with a suitable linking agent is a key step in this process.

As mentioned, the formation of dithia[3.3]paracyclophanes is a prime example of such a strategy. rsc.orgresearchgate.net The slow addition of the dioctylbenzene precursor and the dithiol to a large volume of solvent containing a base promotes the desired intramolecular reaction. This high-dilution principle is a classic technique in macrocyclic synthesis.

Beyond dithia-cyclophane formation, other intramolecular cyclization strategies could potentially be employed. For instance, reaction with other dinucleophiles, such as diamines or diols, could lead to the formation of different classes of macrocycles incorporating the 1,4-dioctylbenzene unit. The success of these reactions would depend on factors like the length and flexibility of the linking group and the reaction conditions employed. While not specifically reported for this compound, the general principles of macrocyclization via bis-alkylation are well-established for similar bromomethylbenzene derivatives. springernature.comnih.gov

Formation of Supramolecular Assemblies and Networks

The presence of long n-octyl chains on the benzene ring introduces the potential for this compound and its derivatives to participate in the formation of ordered supramolecular assemblies. These assemblies are governed by non-covalent interactions, such as van der Waals forces, π-π stacking, and potentially halogen bonding.

While specific studies on this compound in host-guest systems are not prevalent, its structural features suggest potential applications. The dioctylbenzene core can be considered a lipophilic unit. Macrocycles derived from this compound could possess cavities with a high affinity for non-polar guest molecules. The octyl chains would enhance solubility in non-polar media and could also play a role in the preorganization of the host structure for guest binding.

In the broader context of host-guest chemistry, aromatic units and alkyl chains are fundamental components of many host molecules. For example, cyclodextrins, which have a hydrophobic inner cavity, are known to form inclusion complexes with a wide variety of guest molecules. nih.gov Similarly, calixarenes and pillararenes, which are other classes of macrocyclic hosts, often incorporate alkyl groups to modulate their solubility and binding properties. nih.govfrontiersin.org It is conceivable that macrocycles built from this compound could exhibit interesting molecular recognition properties, potentially for long-chain alkyl or aromatic guests.

Self-sorting is a phenomenon in supramolecular chemistry where a mixture of components spontaneously assembles into a well-defined set of distinct, stable supramolecular entities. This process is driven by the minimization of free energy through specific non-covalent interactions. The combination of a rigid aromatic core and flexible alkyl chains in derivatives of this compound could lead to interesting self-sorting behavior.

For example, in a system containing multiple types of macrocycles derived from different substituted benzene precursors, one might observe narcissistic self-sorting (formation of homomeric assemblies) or social self-sorting (formation of specific heteromeric assemblies). The interplay between the π-stacking of the aromatic rings and the van der Waals interactions of the octyl chains would be crucial in dictating the outcome of such self-assembly processes.

Furthermore, the dioctylbenzene unit could act as a template in the formation of more complex supramolecular architectures. The alkyl chains could create organized domains that direct the assembly of other molecules around them. While not demonstrated for this specific compound, templation effects are a powerful tool in the construction of intricate supramolecular systems.

Design of Liquid Crystalline Mesogens (Exploratory)

The molecular structure of this compound, with its rigid aromatic core and flexible peripheral alkyl chains, is reminiscent of the general structure of a mesogen—a molecule that can exhibit liquid crystalline phases. rsc.org Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.

For a molecule to behave as a mesogen, it typically requires a degree of structural anisotropy, such as a rod-like or disc-like shape. While this compound itself may not be a liquid crystal, it serves as an excellent scaffold for the synthesis of potential mesogens. By replacing the bromomethyl groups with longer, rigid substituents, one could create molecules with the necessary aspect ratio to form liquid crystalline phases.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "2,5-Bis(bromomethyl)-1,4-dioctylbenzene" and its polymeric derivatives. Both ¹H and ¹³C NMR are employed to confirm the chemical structure, verify purity, and analyze the end-groups and repeating units in polymers.

In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the protons of the dioctyl chains, the aromatic ring, and the bromomethyl groups are expected. The integration of these signals provides quantitative information about the ratio of different types of protons, confirming the structure. For instance, the chemical shift of the benzylic protons in the -CH₂Br groups is particularly characteristic, typically appearing around 4.5 ppm. rsc.org For polymers synthesized from this monomer, NMR analysis can confirm the success of the polymerization by observing the disappearance or shift of the bromomethyl proton signals and the appearance of new signals corresponding to the polymer backbone.

¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the bromomethyl group, the aromatic ring, and the different carbons along the octyl chains can be identified. For example, in the related compound p-bis(bromomethyl)benzene, the carbon of the CH₂Br group appears at a chemical shift (δ) of 33.0 ppm. rsc.org

Table 1: Representative NMR Data for Bis(bromomethyl)benzene Analogs

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.3-7.4 | rsc.org |

| ¹H | Benzylic (Ar-CH₂Br) | 4.4-4.7 | rsc.org |

| ¹³C | Benzylic (Ar-C H₂Br) | 30-33 | rsc.org |

Note: Data is based on related bis(bromomethyl)benzene structures. The dioctyl chains in the title compound would introduce additional aliphatic signals in the 0.8-3.0 ppm (¹H) and 14-32 ppm (¹³C) regions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Reaction Monitoring and Polymer Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique used to identify functional groups within a molecule. For "this compound," FTIR is used to verify the presence of key structural features and to monitor its conversion during polymerization reactions.

The FTIR spectrum of the monomer will exhibit characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the aliphatic octyl chains (typically in the 2850-3100 cm⁻¹ region), C=C stretching from the benzene (B151609) ring (around 1450-1600 cm⁻¹), and, most importantly, vibrations associated with the bromomethyl group. The C-Br stretching vibration is a key indicator and typically appears in the lower frequency region of the spectrum. In related structures like p-bis(bromomethyl)benzene, strong absorptions corresponding to the bromomethyl group are seen around 1211-1221 cm⁻¹. rsc.org

During polymerization, FTIR can be used to monitor the reaction progress by observing the decrease in the intensity of the C-Br absorption band, indicating the consumption of the monomer's reactive sites. Simultaneously, new bands may appear that are characteristic of the newly formed linkages in the polymer backbone.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretch | Aliphatic (Octyl chains) |

| ~3050 | C-H Stretch | Aromatic |

| ~1465 | C=C Stretch | Aromatic |

| 1200-1250 | CH₂ Wag | Bromomethyl (-CH₂Br) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjugated System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is essential for characterizing the electronic properties of conjugated polymers derived from "this compound." While the monomer itself has limited absorption in the visible region, the polymers synthesized from it, such as poly(p-phenylene vinylene) (PPV) analogs, possess extended π-conjugated systems that absorb light in the UV and visible ranges.

The UV-Vis absorption spectrum of a conjugated polymer provides information about its electronic band gap. The position of the absorption maximum (λ_max) and the absorption edge are directly related to the extent of conjugation in the polymer backbone. A longer effective conjugation length typically results in a bathochromic (red) shift of the absorption spectrum to longer wavelengths, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For example, studies on related 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives show absorption maxima related to the benzene core. semanticscholar.org When polymerized, the resulting conjugated structure would exhibit a significant red-shift into the visible region, which is responsible for the material's color and its semiconductor properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical tool for confirming the molecular weight and structural integrity of "this compound." It provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which can be used to verify its elemental composition. The empirical formula of the compound is C₂₄H₄₀Br₂, corresponding to a molecular weight of approximately 488.38 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. Furthermore, the isotopic pattern observed in the mass spectrum is a definitive indicator of the presence of bromine, as bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in a characteristic M, M+2, and M+4 peak pattern for a dibrominated compound.

The fragmentation pattern observed in the mass spectrum provides additional structural information. For the related compound 1,4-bis(bromomethyl)benzene, major fragment ions are observed at m/z 183/185 (corresponding to the loss of one Br atom) and 104 (corresponding to the xylylene fragment). nih.gov Similar fragmentation pathways would be expected for the title compound, helping to confirm the connectivity of the atoms.

Table 3: Mass Spectrometry Data for 1,4-Bis(bromomethyl)benzene

| m/z Value | Interpretation |

|---|---|

| 262/264/266 | Molecular Ion [M]⁺ |

| 183/185 | Fragment [M-Br]⁺ |

| 104 | Fragment [M-2Br]⁺ (p-xylylene) |

Data is for the non-alkylated analog, 1,4-bis(bromomethyl)benzene. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination of Derivatives and Polymorphs

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for studying the solid-state packing of monomers, which influences their reactivity, and for characterizing the morphology of the resulting polymers.

Research on closely related compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), has revealed the existence of polymorphism—the ability of a substance to exist in more than one crystal form. rsc.org This analog was found to have two polymorphic modifications, Form I and Form II, which differ in their crystal systems and packing arrangements. rsc.org Such studies are crucial as different polymorphs can exhibit different physical properties.

When applied to polymers derived from "this compound," XRD is used to assess the degree of crystallinity. The resulting patterns can range from sharp peaks, indicating a well-ordered, semi-crystalline structure, to broad halos, characteristic of an amorphous material. The long dioctyl side chains are incorporated to influence solubility and control the intermolecular packing of the polymer chains, which is a key determinant of charge transport in organic electronic devices.

Table 4: Crystallographic Data for the Polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 4.0203 | 11.233 |

| b (Å) | 7.070 | 4.015 |

| c (Å) | 11.082 | 12.338 |

| β (°) | 92.40 | 100.95 |

| V (ų) | 314.4 | 545.9 |

| Z | 1 | 2 |

Data from a study on a closely related derivative. rsc.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Stability Studies of Derivatives

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing "this compound" and its polymers.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures (Tg), and crystallization behavior. For monomers, DSC can identify melting points and detect polymorphic phase transitions. For example, a detailed DSC study on the polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene showed that they are enantiotropically related, with a thermodynamic transition temperature of about 135 °C. rsc.org

TGA measures the change in mass of a sample as a function of temperature. This is used to assess the thermal stability and decomposition profile of the material. For polymers used in electronic devices, high thermal stability is critical for long-term operational reliability. TGA analysis determines the onset temperature of decomposition, providing a measure of the material's stability at elevated temperatures.

Table 5: Thermal Properties of 1,4-dibromo-2,5-bis(bromomethyl)benzene Polymorphs

| Property | Form I | Form II |

|---|---|---|

| Melting Point | Slightly higher than Form II | Lower than Form I |

| Thermodynamic Stability | Stable at higher temperatures | Stable at room temperature |

| Relationship | Enantiotropic | Enantiotropic |

Data from a study on a closely related derivative. rsc.org

Dynamic Light Scattering (DLS) for Polymer Length Distributions

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or polymers in solution. For polymers synthesized from "this compound," DLS is a valuable tool for characterizing the hydrodynamic radius or diameter of the polymer chains.

The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. Analysis of these fluctuations allows for the calculation of the particle size distribution.

In the context of polymer science, DLS can provide insights into the molecular weight distribution, the extent of chain aggregation in different solvents, and the formation of supramolecular structures. beilstein-journals.org This information is critical for processing polymers into thin films for electronic applications, as the solution-state behavior directly impacts the morphology and performance of the final device.

Computational Studies and Theoretical Modeling of 2,5 Bis Bromomethyl 1,4 Dioctylbenzene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.eduarxiv.org These methods, rooted in quantum mechanics, can determine the electronic wavefunctions and energy levels of a molecule, which in turn allows for the prediction of its structure, reactivity, and various spectroscopic properties. northwestern.edu For 2,5-Bis(bromomethyl)-1,4-dioctylbenzene, these calculations are crucial for predicting its behavior in polymerization reactions.

Detailed research findings from studies on analogous dialkoxybenzene derivatives reveal that the electronic properties are significantly influenced by the nature and conformation of the alkoxy side chains. academie-sciences.fracademie-sciences.fr Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. nih.govmdpi.com

Calculations would typically begin with a geometry optimization of the this compound monomer to find its most stable conformation. The long octyl chains introduce significant conformational flexibility, and their spatial arrangement can influence the electronic properties of the benzene (B151609) ring.

Once the optimized geometry is obtained, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped. The MEP is particularly useful for identifying the nucleophilic and electrophilic sites within the molecule. In this compound, the bromine atoms of the bromomethyl groups are expected to be electron-withdrawing, creating electrophilic carbon centers, which are the primary sites for nucleophilic attack during polymerization. The oxygen atoms of the dioctyl groups, conversely, are nucleophilic centers.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, self-assembly, and macroscopic properties of materials. youtube.com

For this compound and the polymers derived from it, MD simulations can offer insights into several key aspects.

Self-Assembly Behavior: Molecules with long alkyl chains, like this compound, have the potential to self-assemble into ordered structures, such as monolayers or liquid crystals. MD simulations can be employed to investigate the driving forces behind this self-assembly, including van der Waals interactions between the alkyl chains and π-π stacking of the benzene rings. By simulating a collection of these molecules, one can observe the spontaneous formation of ordered domains and characterize the resulting structures. While direct simulation of large-scale self-assembly can be computationally expensive, it provides invaluable atomistic detail that is often inaccessible through experimental means alone. mdpi.comnih.govmdpi.comresearchgate.net

Table 2: Parameters for a Typical Molecular Dynamics Simulation of this compound (Illustrative)

| Parameter | Value/Setting | Purpose |

| Force Field | GROMOS54a7 | Describes the potential energy of the system as a function of atomic coordinates. |

| System Size | 512 molecules | The number of molecules in the simulation box. |

| Solvent | Toluene | The explicit solvent environment for the simulation. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 bar | The pressure at which the simulation is run (for NPT ensemble). |

| Simulation Time | 100 ns | The duration of the simulation. |

Note: The parameters in this table are for illustrative purposes and would be adjusted based on the specific research question.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become one of the most popular and versatile methods available in computational chemistry. mdpi.com In the context of this compound, DFT is instrumental in elucidating the mechanisms of polymerization reactions.

For instance, in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives from this monomer, a common route is the Gilch polymerization. This reaction involves the dehydrohalogenation of the monomer with a strong base. DFT calculations can be used to model the key steps of this reaction mechanism:

Proton Abstraction: The first step is the abstraction of a proton from one of the bromomethyl groups by a base. DFT can be used to calculate the activation energy for this step and to determine the most likely site of proton abstraction.

Formation of the p-quinodimethane intermediate: Following proton abstraction, a bromide ion is eliminated, leading to the formation of a reactive p-quinodimethane intermediate. DFT calculations can be used to determine the structure and stability of this intermediate.

Polymerization: The p-quinodimethane intermediates then polymerize to form the final polymer. DFT can be used to model the chain propagation steps and to investigate the stereochemistry of the resulting polymer.

By calculating the energies of the reactants, transition states, and products for each step of the reaction, a detailed energy profile can be constructed. This allows for the identification of the rate-determining step and provides insights into how the reaction conditions (e.g., solvent, temperature, base) might affect the reaction rate and the properties of the final polymer.

Studies on similar systems, such as the polymerization of dialkoxybenzene and fluorinated dithienobenzothiadiazole, have shown that theoretical calculations of activation energies can help rationalize and predict the selectivity of polymerization reactions. researchgate.net

Table 3: Calculated Activation Energies for the Gilch Polymerization of this compound (Illustrative Data)

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Proton Abstraction | 15.2 | Energy barrier for the initial deprotonation step. |

| Bromide Elimination | 5.8 | Energy barrier for the formation of the reactive intermediate. |

| Chain Propagation | 8.5 | Energy barrier for the addition of a monomer unit to the growing polymer chain. |

Note: This data is illustrative and based on DFT calculations for analogous polymerization reactions. Actual values would require specific calculations for this system.

Predictive Modeling for Polymer Properties based on Monomer Structure

Predictive modeling aims to establish quantitative structure-property relationships (QSPRs) to forecast the properties of new materials before they are synthesized. mdpi.compageplace.de For polymers, this involves correlating the chemical structure of the monomer with the macroscopic properties of the resulting polymer. illinois.edu

In the case of polymers derived from this compound, predictive modeling can be used to estimate a wide range of properties, including:

Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm).

Mechanical Properties: Young's modulus, tensile strength, and elongation at break.

Optical and Electronic Properties: Band gap, refractive index, and conductivity.

These models are often built using a combination of theoretical descriptors derived from the monomer structure and experimental data from a library of known polymers. The descriptors can be simple, such as molecular weight and atom counts, or more complex, such as those derived from quantum chemical calculations (e.g., HOMO-LUMO gap, dipole moment).

Machine learning algorithms, such as multiple linear regression, support vector machines, and neural networks, are increasingly being used to develop these predictive models. arxiv.org By training these models on a dataset of polymers with known properties, they can learn the complex relationships between monomer structure and polymer performance.

For polymers of this compound, the long octyl side chains are expected to significantly influence the properties. They will likely lower the glass transition temperature and increase the solubility of the polymer compared to a similar polymer without these side chains. Predictive models can quantify these effects and guide the design of new monomers to achieve desired polymer properties.

Table 4: Predicted Properties of Poly(1,4-dioctyl-2,5-xylylene) based on Monomer Structure (Illustrative Data)

| Property | Predicted Value | Influence of Monomer Structure |

| Glass Transition Temperature (Tg) | 85 °C | The flexible octyl chains lower the Tg, making the polymer less brittle. |

| Band Gap | 2.5 eV | The dialkoxy substitution on the benzene ring lowers the band gap compared to unsubstituted poly(p-xylylene). |

| Solubility | High in common organic solvents | The long alkyl chains increase the free volume and disrupt interchain packing, leading to enhanced solubility. |

Note: The data in this table is illustrative and represents plausible predictions based on QSPR models for similar conjugated polymers.

Future Research Directions and Translational Outlook

Exploration of Novel Polymerization Routes and Catalyst Systems

The synthesis of PPV derivatives from 2,5-Bis(bromomethyl)-1,4-dioctylbenzene has predominantly relied on established methods such as the Gilch and Horner-Wadsworth-Emmons reactions. researchgate.netnih.govaimspress.com While effective, these methods can sometimes offer limited control over polymer chain length, polydispersity, and structural defects. Future research is directed towards exploring more advanced and controlled polymerization techniques.

One promising avenue is the application of various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are known to provide greater control over the polymer architecture. researchgate.net The development of novel catalyst systems, including those based on palladium and nickel, is a key area of investigation. For instance, nickel(0)-mediated coupling reactions are being explored as a cost-effective and efficient alternative for the synthesis of poly(phenylene) block copolymers. mdpi.com Furthermore, catalyst-free polymerization methods, such as those based on Knoevenagel condensation, are gaining attention for their potential to produce high-purity materials. researchgate.net The goal of this research is to achieve a higher degree of control over the polymer's molecular weight and to minimize structural defects, which are crucial for optimizing the electronic and optical properties of the final materials. researchgate.net

Design of Advanced Functional Materials with Tunable Properties

A significant area of future research lies in using this compound to create advanced functional materials with precisely tunable properties. The dioctyl side chains not only impart solubility but also influence the morphology and electronic characteristics of the resulting polymers. By strategically modifying the chemical structure, researchers can fine-tune the optical and electronic properties of these materials.

For instance, the synthesis of copolymers by reacting this compound with other monomers can lead to materials with tailored band gaps and energy levels. nih.gov This approach allows for the creation of polymers that absorb and emit light at specific wavelengths, making them suitable for a wide range of optoelectronic applications. nih.gov Research is also focused on creating hyperbranched and cross-linked polymers to enhance thermal stability and processability. nih.gov The ability to systematically alter the polymer backbone and side chains will enable the development of materials with optimized performance for specific applications. rsc.org

Integration into Next-Generation Organic Electronic Devices

Polymers derived from this compound, such as poly(2,5-dioctyl-1,4-phenylenevinylene), are prime candidates for active components in a variety of next-generation organic electronic devices. wikipedia.org Their semiconducting and light-emitting properties make them highly suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. wikipedia.orgaimspress.com

Future research will focus on optimizing the performance of these devices by improving the charge carrier mobility, efficiency, and stability of the polymer materials. mdpi.com In the context of OLEDs, the goal is to develop materials that emit light across the visible spectrum with high quantum efficiency. For OPVs, the focus is on designing polymers that can efficiently absorb sunlight and convert it into electricity. aimspress.combohrium.com The development of flexible and transparent electronic devices based on these polymers is another major research direction, with potential applications in wearable technology and smart packaging. aimspress.com

Expanding Supramolecular Applications and Self-Assembled Systems

The long alkyl chains of this compound play a crucial role in the self-assembly of the resulting polymers into well-defined nanostructures. This ability to form ordered assemblies is a key aspect of supramolecular chemistry and opens up new possibilities for creating complex and functional materials.

Future research in this area will explore the controlled self-assembly of polymers derived from this monomer into various morphologies, such as nanofibers, nanoribbons, and vesicles. nih.govrsc.org The nature of these self-assembled structures can be influenced by factors such as solvent composition and temperature. researchgate.net Understanding and controlling these self-assembly processes will enable the fabrication of materials with anisotropic properties, which are desirable for applications in sensors and actuators. The interaction of these polymers with other molecules to form complex supramolecular systems is also an active area of research, with potential applications in drug delivery and sensing. nih.gov

Methodological Advancements in Characterization and Computational Chemistry

Advancements in characterization techniques and computational modeling are crucial for accelerating the development of new materials based on this compound. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including advanced techniques like diffusion-ordered spectroscopy (DOSY), provides detailed insights into the structure, conformation, and dynamics of these polymers in solution. researchgate.netrsc.org

Future research will increasingly rely on a combination of experimental and computational methods. Computational chemistry, particularly density functional theory (DFT), can be used to predict the electronic structure, optical properties, and conformational behavior of these polymers. nih.govmit.edu These theoretical predictions can guide the design of new materials with desired properties. The development of new in-situ characterization techniques will also be important for understanding the dynamic processes that occur during polymer synthesis and device operation. This synergistic approach, combining advanced experimental and computational tools, will be essential for unlocking the full potential of materials derived from this compound.

Q & A

Q. What safety precautions are critical when handling 2,5-Bis(bromomethyl)-1,4-dimethylbenzene?

Methodological Answer:

- Skin and Eye Protection : Use nitrile gloves and safety goggles, as the compound causes severe skin burns (Category 1B) and eye damage (Category 1) .

- Ventilation : Work in a fume hood to avoid inhalation exposure. If inhaled, move to fresh air immediately and seek medical attention .

- First Aid : For skin contact, rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, rinse cautiously with water for several minutes and consult a poison center .

Q. How can researchers verify the purity of 2,5-Bis(bromomethyl)-1,4-dimethylbenzene?

Methodological Answer:

- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to confirm purity >98.0%, as standardized in commercial batches .

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to identify impurities. For example, residual solvents (e.g., DCM) or unreacted precursors may appear as minor peaks .

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks ( 292.01 for ) with theoretical values to confirm molecular integrity .

Q. What synthetic routes are available for preparing 2,5-Bis(bromomethyl)-1,4-dimethylbenzene?

Methodological Answer:

- Bromomethylation of p-Xylene Derivatives : React 2,5-dimethylbenzene with bromine radicals or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl .

- Optimization Tips : Control stoichiometry (2:1 Br:CH groups) and monitor reaction progress via TLC. Quench excess bromine with NaSO to avoid over-bromination .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of bromomethyl groups in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The octyl groups (if present) or methyl substituents in 1,4-dimethylbenzene frameworks reduce accessibility for nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Electronic Effects : Electron-withdrawing bromine atoms activate adjacent methyl groups for substitution. Use DFT calculations to map charge distribution and predict reactive sites .

- Case Study : Compare Suzuki-Miyaura coupling yields with phenylboronic acid using Pd(PPh) in toluene/EtOH vs. DMF .